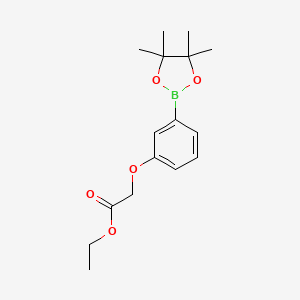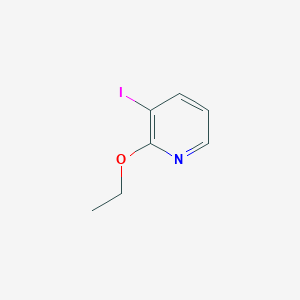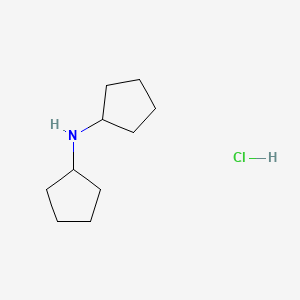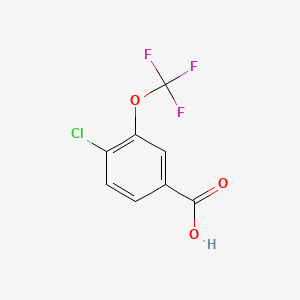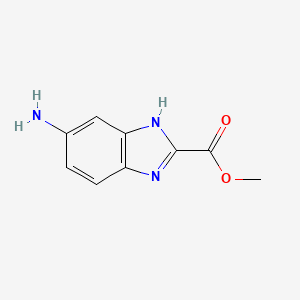
3-Isopropoxy-2,4,6-trifluorophenylboronic acid
Vue d'ensemble
Description
3-Isopropoxy-2,4,6-trifluorophenylboronic acid (3-IP-TFPBA) is a boronic acid derivative that has been studied extensively for its potential applications in the field of medicinal chemistry, biochemistry, and drug development. It is a versatile compound that can be used as a catalyst, reagent, or building block in a variety of synthetic processes. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. 3-IP-TFPBA has also been explored for its potential in the development of novel therapeutic agents and for its biochemical and physiological effects.
Applications De Recherche Scientifique
1. Synthesis in Organometallic Chemistry
3-Isopropoxy-2,4,6-trifluorophenylboronic acid is involved in the synthesis of unsymmetrical diarylpalladium complexes, which are stabilized by fluorine atoms in the ortho positions. This has significance in organometallic chemistry for the development of complex molecular structures (Nishihara, Onodera, & Osakada, 2004).
2. Antibacterial Activity
Studies on trifluoromethylphenylboronic acids, a group to which 3-isopropoxy-2,4,6-trifluorophenylboronic acid belongs, have shown these compounds to possess antibacterial properties. These acids have been evaluated for their activity against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
3. Catalyst in Organic Synthesis
Arylboron compounds, including derivatives of trifluorophenylboronic acid, are used as acid catalysts in organic synthetic transformations. These compounds, bearing electron-withdrawing aromatic groups, are known for their role in Lewis acid catalysis and have broad applications in the synthesis of complex organic molecules (Ishihara & Yamamoto, 1999).
4. Application in Fluorescence Probes
Trifluorophenylboronic acid derivatives, including 3-isopropoxy-2,4,6-trifluorophenylboronic acid, may have applications in the development of novel fluorescence probes. These probes can be useful in detecting reactive oxygen species, which have significant implications in biological and chemical research (Setsukinai et al., 2003).
Propriétés
IUPAC Name |
(2,4,6-trifluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-4(2)16-9-6(12)3-5(11)7(8(9)13)10(14)15/h3-4,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZYUISNXPFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584716 | |
| Record name | {2,4,6-Trifluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-2,4,6-trifluorophenylboronic acid | |
CAS RN |
871125-73-4 | |
| Record name | {2,4,6-Trifluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




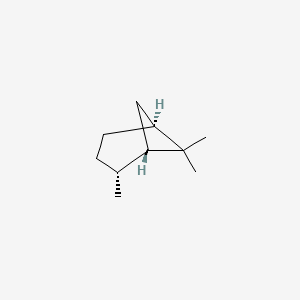
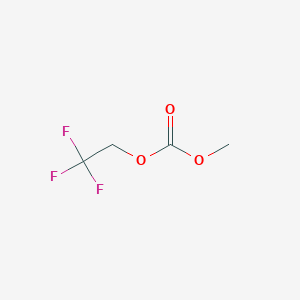
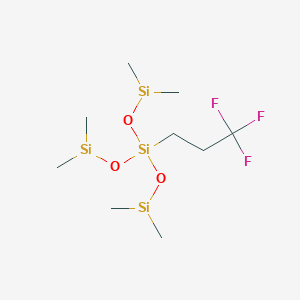
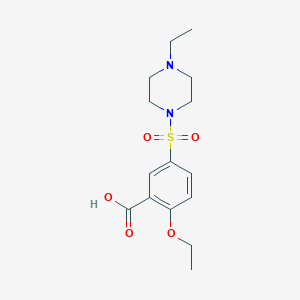
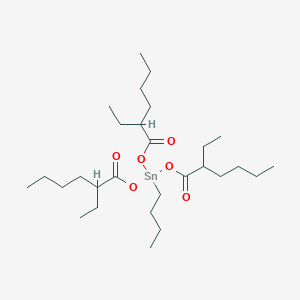
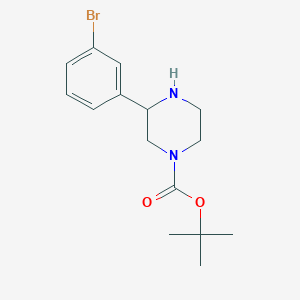

![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)
